molecular formula C16H13ClN2OS B1675232 LH846 CAS No. 639052-78-1

LH846

Cat. No.: B1675232
CAS No.: 639052-78-1
M. Wt: 316.8 g/mol
InChI Key: DYHAMRNAHTWYKY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide plays a crucial role in biochemical reactions by inhibiting casein kinase 1 delta (CK1δ) with an IC50 value of 290 nM . It also inhibits CK1 alpha (CK1α) and CK1 epsilon (CK1ε) with IC50 values of 2.5 μM and 1.3 μM, respectively . The compound does not affect casein kinase 2 (CK2) . By inhibiting CK1δ, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide modulates the phosphorylation of various proteins involved in circadian rhythms, DNA repair, and cell signaling pathways .

Cellular Effects

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound inhibits CK1δ-dependent phosphorylation of the PER1 protein in HEK293T cells . This inhibition affects the circadian rhythm by lengthening the period of circadian cycles in human U2OS cells .

Molecular Mechanism

The molecular mechanism of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide involves its selective inhibition of CK1δ. The compound binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of target proteins . This inhibition disrupts the normal function of CK1δ, leading to changes in gene expression and cellular processes regulated by CK1δ . Additionally, the compound’s selectivity for CK1δ over CK1α and CK1ε is attributed to its specific binding interactions with the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that the compound can inhibit CK1δ activity for extended periods, leading to sustained changes in circadian rhythms and cellular functions . Long-term exposure to the compound in cell cultures has demonstrated its ability to maintain its inhibitory effects on CK1δ-dependent phosphorylation .

Dosage Effects in Animal Models

The effects of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK1δ activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruptions in normal cellular functions and potential adverse effects on organ systems . The threshold for these effects varies depending on the specific animal model and experimental conditions .

Metabolic Pathways

N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is involved in metabolic pathways that regulate circadian rhythms and cellular signaling . The compound interacts with enzymes such as CK1δ, CK1α, and CK1ε, modulating their activity and affecting the phosphorylation status of target proteins . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its solubility and affinity for specific cellular compartments . Studies have shown that the compound can accumulate in certain tissues, leading to localized effects on CK1δ activity and cellular functions .

Subcellular Localization

The subcellular localization of N-(5-chloro-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide is primarily within the cytoplasm, where it interacts with CK1δ and other target proteins . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These factors contribute to the compound’s selective inhibition of CK1δ and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LH 846 involves the formation of a benzothiazole ring system. The key steps include the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core, followed by chlorination and subsequent acylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of LH 846 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 98% .

Properties

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-7-14-13(9-12(10)17)18-16(21-14)19-15(20)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHAMRNAHTWYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639052-78-1
Record name LH-846
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639052781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 639052-78-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LH-846
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5ZBU2L6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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